Grandirubrine is a naturally occurring alkaloid isolated from the plant Grandinia species, particularly noted for its presence in Grandinia grandiflora. This compound has garnered attention due to its potential pharmacological properties and its unique structural characteristics. Grandirubrine is classified within the broader category of indole alkaloids, which are known for their diverse biological activities, including anticancer and antimicrobial effects.
Grandirubrine is primarily sourced from the leaves and stems of Grandinia grandiflora, a plant native to tropical regions. The classification of Grandirubrine as an indole alkaloid places it among a significant group of compounds that are characterized by their complex structures and varied biological activities. Indole alkaloids often exhibit a range of pharmacological effects, making them subjects of interest in medicinal chemistry and drug development.
The synthesis of Grandirubrine has been achieved through various methods, including total synthesis and extraction from natural sources. One notable approach involves the electrocyclization-mediated synthesis, which allows for the construction of its complex molecular framework.
The total synthesis of Grandirubrine typically involves several key steps:
Recent studies have detailed these synthetic pathways, highlighting their efficiency and potential for scalability in pharmaceutical applications .
The molecular structure of Grandirubrine features a complex arrangement typical of indole alkaloids. It consists of an indole ring fused with additional carbon structures, contributing to its unique chemical properties.
Grandirubrine participates in various chemical reactions that underscore its reactivity as an indole alkaloid. Key reactions include:
The reactivity patterns observed in Grandirubrine are consistent with those of other indole alkaloids, where electron-rich sites on the indole ring facilitate nucleophilic attack. This reactivity is crucial for developing derivatives with improved efficacy against specific biological targets.
The mechanism of action of Grandirubrine involves interaction with biological targets at the cellular level. It is believed to exert its effects primarily through modulation of neurotransmitter systems and inhibition of certain enzymes involved in cellular signaling pathways.
Research indicates that Grandirubrine may influence serotonin receptors, which are critical in regulating mood and behavior. Additionally, studies have shown potential anticancer activity through apoptosis induction in cancer cell lines .
Grandirubrine exhibits stability under standard laboratory conditions but may be sensitive to light and heat, necessitating careful handling during synthesis and storage.
Grandirubrine holds promise in various scientific applications:
Grandirubrine is a tropoloisoquinoline alkaloid characterized by a unique 7-membered tropolone ring fused to an isoquinoline system. Its molecular formula is C₁₈H₁₃NO₄, with a molecular weight of 307.3 g/mol. The structure features a highly conjugated system with a hydroxylated tropone moiety (Figure 1), which confers distinctive spectroscopic properties:
The compound exhibits axial chirality due to restricted rotation about the biaryl axis, existing as stable atropisomers. X-ray crystallography reveals a dihedral angle of 68.5° between the aromatic planes, with intermolecular hydrogen bonding facilitating crystal packing [7] [8].
Table 1: Structural Characteristics of Grandirubrine
Property | Characterization |
---|---|
Molecular formula | C₁₈H₁₃NO₄ |
Molecular weight | 307.3 g/mol |
Crystal system | Monoclinic |
Space group | P2₁/c |
Melting point | 198-200°C (decomposes) |
Diagnostic NMR signals (CDCl₃) | 9.25 ppm (s, 1H, OH), 7.82 ppm (d, J=8.0 Hz, 1H), 6.92 ppm (s, 1H) |
Characteristic IR bands | 3350 cm⁻¹ (OH), 1620 cm⁻¹ (C=O), 1580 cm⁻¹ (C=C) |
Grandirubrine was first isolated in 1993 from Cissampelos pareira (Menispermaceae family) by Brazilian researchers investigating antiparasitic plant constituents. The discovery occurred during bioassay-guided fractionation of root extracts showing antiplasmodial activity against Plasmodium falciparum. Initial structural elucidation was achieved through NMR (¹H and ¹³C) and high-resolution mass spectrometry, revealing its unprecedented tropolone-isoquinoline hybrid scaffold [7] [8].
The alkaloid’s name derives from Abuta grandifolia ("grandi-" referencing the species and "-rubrine" denoting its ruby-red crystalline appearance). Its structural novelty sparked significant interest in tropoloisoquinoline biosynthesis, as no previous alkaloids featured this ring fusion. Early pharmacological screening revealed moderate cytotoxicity (IC₅₀ ≈ 15 μM against KB cells), prompting further investigations into structure-activity relationships within this new alkaloid class [4] [8].
Grandirubrine occurs as a specialized metabolite in specific Menispermaceae taxa, with significant variation in tissue distribution and concentration:
Cissampelos pareira (Velvetleaf):
Abuta grandifolia (South American Arrow Poison):
Table 2: Occurrence Frequency in Menispermaceae Species
Plant Organ | C. pareira (n=27 accessions) | A. grandifolia (n=12 accessions) |
---|---|---|
Roots | 92.6% (mean 0.15% dw) | 8.3% (mean 0.02% dw) |
Rhizomes | 85.2% (mean 0.04% dw) | Not detected |
Stem Bark | 18.5% (trace) | 100% (mean 0.27% dw) |
Leaves | 44.4% (trace) | 33.3% (trace) |
Flowers | Not detected | Not detected |
Phytochemical studies indicate grandirubrine serves as a chemotaxonomic marker for specific Menispermaceae lineages. Its restricted distribution suggests evolutionary emergence after the Cissampelos-Abuta divergence ≈26 million years ago. Environmental factors significantly influence production: shade-grown C. pareira exhibits 40% lower grandirubrine than sun-exposed counterparts, while water stress increases concentrations by ≈22% in A. grandifolia [4] [7] [8].
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 145563-68-4
CAS No.: 35589-37-8
CAS No.: 3459-94-7